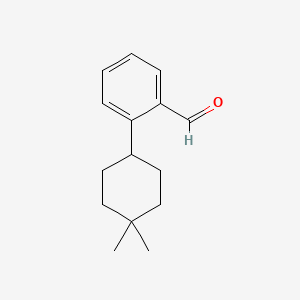
2-(4,4-Dimethylcyclohexyl)benzaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(4,4-Dimethylcyclohexyl)benzaldehyde is an organic compound with the molecular formula C15H20O. It consists of a benzaldehyde moiety attached to a 4,4-dimethylcyclohexyl group. This compound is notable for its unique structural features, which include an aromatic ring and a cyclohexane ring with two methyl groups at the 4-position .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2-(4,4-Dimethylcyclohexyl)benzaldehyde typically involves the Friedel-Crafts acylation reaction. This process includes the reaction of 4,4-dimethylcyclohexyl chloride with benzene in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction conditions often require anhydrous environments and temperatures ranging from 0°C to 50°C to ensure optimal yields .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems helps in maintaining consistent reaction conditions and improving the overall efficiency of the process .
Analyse Chemischer Reaktionen
Types of Reactions: 2-(4,4-Dimethylcyclohexyl)benzaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The aldehyde group can be reduced to the corresponding alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions:
Oxidation: KMnO4 in acidic or basic medium, CrO3 in acetic acid.
Reduction: NaBH4 in methanol or ethanol, LiAlH4 in ether.
Substitution: Nitration with HNO3 and H2SO4, sulfonation with SO3 and H2SO4, halogenation with Br2 or Cl2 in the presence of a Lewis acid.
Major Products Formed:
Oxidation: 2-(4,4-Dimethylcyclohexyl)benzoic acid.
Reduction: 2-(4,4-Dimethylcyclohexyl)benzyl alcohol.
Substitution: Various substituted derivatives depending on the electrophile used.
Wissenschaftliche Forschungsanwendungen
2-(4,4-Dimethylcyclohexyl)benzaldehyde has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of 2-(4,4-Dimethylcyclohexyl)benzaldehyde involves its interaction with specific molecular targets and pathways. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their function. Additionally, the compound’s aromatic ring can participate in π-π interactions with aromatic residues in proteins, influencing their activity .
Vergleich Mit ähnlichen Verbindungen
2,4-Dihydroxybenzaldehyde: A phenolic aldehyde with hydroxyl groups at the 2 and 4 positions.
2-(benzyloxy)-5-(4,4-dimethylcyclohexyl)benzaldehyde: A derivative with a benzyloxy group at the 2 position.
Uniqueness: 2-(4,4-Dimethylcyclohexyl)benzaldehyde is unique due to its combination of an aromatic aldehyde and a cyclohexane ring with two methyl groups. This structural feature imparts distinct chemical reactivity and potential biological activities compared to other similar compounds .
Eigenschaften
Molekularformel |
C15H20O |
|---|---|
Molekulargewicht |
216.32 g/mol |
IUPAC-Name |
2-(4,4-dimethylcyclohexyl)benzaldehyde |
InChI |
InChI=1S/C15H20O/c1-15(2)9-7-12(8-10-15)14-6-4-3-5-13(14)11-16/h3-6,11-12H,7-10H2,1-2H3 |
InChI-Schlüssel |
RTZZEOXHYDHIPI-UHFFFAOYSA-N |
Kanonische SMILES |
CC1(CCC(CC1)C2=CC=CC=C2C=O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


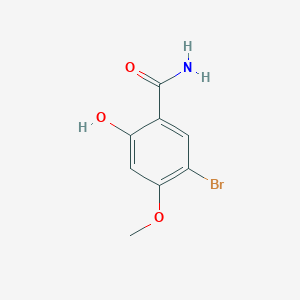

![1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(methoxymethyl)oxolan-2-yl]-2,4-dioxopyrimidine-5-carboxamide](/img/structure/B12842615.png)
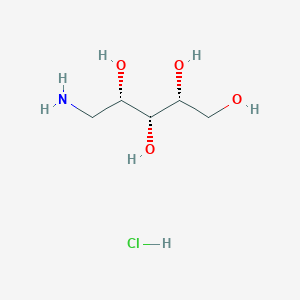
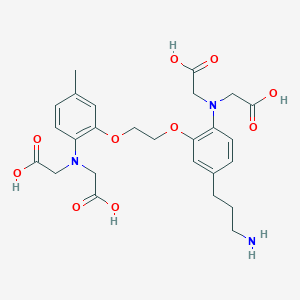
![Pyrrolo[3,2-c]pyrazole, 1,4,5,6-tetrahydro-1-methyl-](/img/structure/B12842636.png)

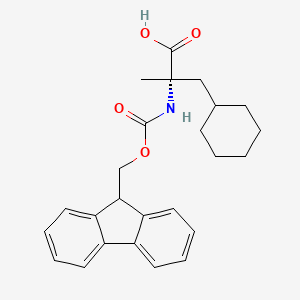
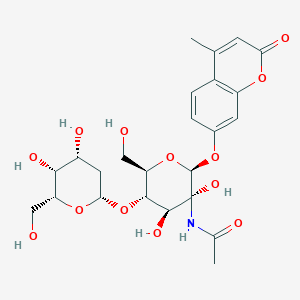
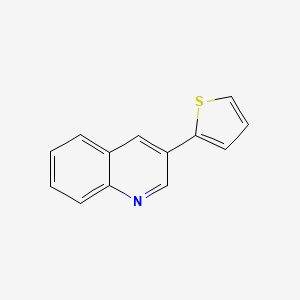
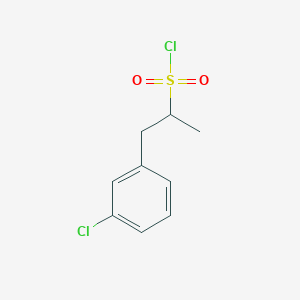
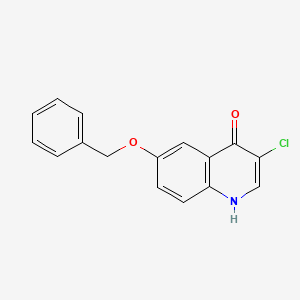
![O-[3-(2-fluorophenyl)prop-2-ynyl]hydroxylamine](/img/structure/B12842668.png)
![2',3',4',5',6'-Pentafluoro[1,1'-biphenyl]-4-carbaldehyde](/img/structure/B12842674.png)
